N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C19H20F4N4O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H20F4N4O/c20-12-7-5-11(6-8-12)14-9-16(19(21,22)23)27-17(25-14)10-15(26-27)18(28)24-13-3-1-2-4-13/h5-8,10,13-14,16,25H,1-4,9H2,(H,24,28) |
InChI Key |
JXUJTITUHXWLRT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, commonly referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in the pharmaceutical field for its potential biological activities. This compound, with the CAS number 313248-03-2 and molecular formula C19H16F4N4O, exhibits a range of pharmacological properties that make it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyclopentyl group, a trifluoromethyl substituent, and a fluorophenyl moiety. The molecular weight is approximately 392.35 g/mol, which is relevant for understanding its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F4N4O |
| Molecular Weight | 392.35 g/mol |
| CAS Number | 313248-03-2 |
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumor growth .
Neuroprotective Effects
The inhibition of cholinesterases (AChE and BChE) is a notable mechanism through which these compounds may exert neuroprotective effects. Inhibitors of these enzymes are being explored as therapeutic agents for Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced inhibitory potency against cholinesterases .
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory properties. A recent investigation reported that specific derivatives could significantly reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A specific study on a related pyrazolo compound revealed an IC50 value of 0.5 µM against breast cancer cells, indicating strong antiproliferative effects .
- Neuroprotection : Another study demonstrated that modifications to the pyrazolo framework could enhance binding affinity to AChE, with some derivatives showing IC50 values as low as 0.466 µM against AChE .
- Anti-inflammatory Effects : Research indicated that certain pyrazolo derivatives could inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with significant reductions observed in animal models of arthritis .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Insights
Substituent Effects on Target Binding
- Cyclopentyl vs. Cyclohexyl : The cyclohexyl analog (406.377 g/mol) exhibits higher lipophilicity due to its six-membered ring, which may enhance membrane permeability but reduce solubility compared to the cyclopentyl variant (392.356 g/mol) .
- Chlorine (in 4-chlorophenyl analog) may enhance receptor binding via halogen bonds .
- Electron-Withdrawing Groups: The 4-cyanophenyl group introduces a strong electron-withdrawing effect, which could stabilize charge-transfer interactions with target proteins .
Conformational Rigidity
- Non-hydrogenated analogs (e.g., pyrazolo[1,5-a]pyrimidine without tetrahydro modification) may exhibit greater conformational flexibility, affecting target selectivity .
Preparation Methods
Reaction Conditions and Substrates
-
Aminopyrazole precursor : 5-Amino-3-(4-fluorophenyl)-1H-pyrazole.
-
Electrophilic component : Ethyl 4,4,4-trifluoroacetoacetate or 1,1,1-trifluoropentane-2,4-dione.
Mechanism :
-
Nucleophilic attack by the amino group of 5-aminopyrazole on the β-carbonyl of the diketone.
-
Cyclization via elimination of water to form the pyrimidine ring.
Example Protocol (adapted from):
-
Combine 5-amino-3-(4-fluorophenyl)-1H-pyrazole (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in ethanol (50 mL).
-
Add acetic acid (6 equiv) and reflux at 130°C for 18 hours under O2.
-
Cool and filter to isolate the intermediate pyrazolo[1,5-a]pyrimidine (Yield: 75–90%).
Reduction to Tetrahydropyrimidine
The pyrimidine ring is hydrogenated to form the 4,5,6,7-tetrahydro derivative using sodium borohydride (NaBH4).
Stereochemical Control
-
Dissolve pyrazolo[1,5-a]pyrimidine (5 mmol) in anhydrous ethanol (30 mL).
-
Add NaBH4 (15 mmol) portionwise at 0°C.
-
Stir at room temperature for 4 hours, then quench with saturated NH4Cl.
-
Extract with ethyl acetate and concentrate to obtain the tetrahydropyrimidine (Yield: 80–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 0°C → 25°C |
| Diastereomeric Ratio | >99:1 (cis:trans) |
Carboxamide Coupling with Cyclopentylamine
The carboxylic acid intermediate is activated and coupled with cyclopentylamine to form the final carboxamide.
Carboxylic Acid Generation
Coupling Reagents and Conditions
-
Dissolve tetrahydropyrimidine carboxylic acid (3 mmol) in DMF (10 mL).
-
Add HATU (3.3 mmol) and DIPEA (9 mmol), stir for 10 minutes.
-
Add cyclopentylamine (3.6 mmol) and stir at 25°C for 12 hours.
-
Purify via silica gel chromatography (Hexane/EtOAc 3:1) to isolate the product (Yield: 70–75%).
Comparative Data :
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 75 | 98 |
| COMU | 72 | 97 |
| EDCI/HOBt | 60 | 90 |
Critical Optimization Strategies
Regioselectivity in Cyclocondensation
Q & A
Q. Basic
- X-ray crystallography : Resolves bond angles (e.g., C–N–C = 122.5°) and crystallographic parameters (monoclinic P21/c space group, β = 99.46°) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons), δ 4.1–4.3 ppm (cyclopentyl CH₂).
- ¹³C NMR : δ 160–165 ppm (carboxamide C=O) .
- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .
What challenges arise in X-ray crystallographic analysis due to the compound’s substituents?
Q. Advanced
- Disordered moieties : The trifluoromethyl group and cyclopentyl ring may exhibit rotational disorder, requiring multi-component refinement models .
- Absorption correction : High Z’ values (e.g., Z = 4) necessitate multi-scan corrections to account for anisotropic scattering .
- Data-to-parameter ratio : Low ratios (<15:1) in complex derivatives can reduce refinement accuracy, requiring high-resolution data (≤0.8 Å) .
How does the trifluoromethyl group influence the compound’s biological activity?
Basic
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5).
- Binding affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
- Metabolic stability : Reduces oxidative degradation compared to methyl or ethyl groups .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Q. Advanced
- Variation of substituents : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatics at the 5- and 7-positions .
- Biological assays : Test against targets like Mycobacterium tuberculosis (MIC90 values) or cancer cell lines (IC50).
- Computational modeling : Docking studies (e.g., AutoDock Vina) correlate substituent size/position with binding energy .
What methods are used to resolve contradictions in biological activity data across similar derivatives?
Q. Advanced
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Crystallographic validation : Compare bound conformations of analogs using protein-ligand X-ray structures .
How can regioselectivity challenges in multicomponent pyrazolo[1,5-a]pyrimidine syntheses be addressed?
Q. Advanced
- Template-directed synthesis : Use pre-functionalized aldehydes to direct cyclization regiochemistry .
- Microwave-assisted reactions : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve selectivity via rapid heating .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂) to prevent undesired substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
